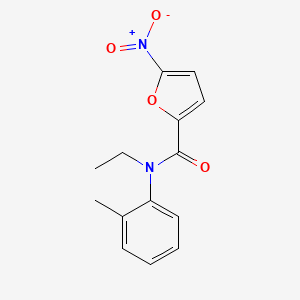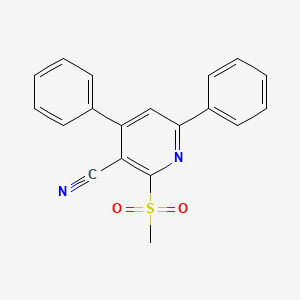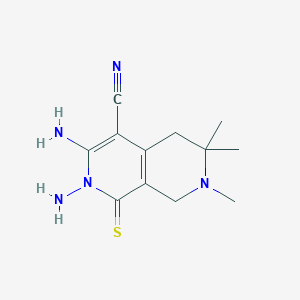![molecular formula C16H13FN4OS B5702579 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is known for its versatile biological activities and is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using various methods. For instance, the structures can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Scientific Research Applications
Antiviral Research
Indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . The fluoro and thioxo groups within the compound could potentially interact with viral proteins, disrupting their function and offering a pathway for developing new antiviral agents.
Anti-inflammatory and Analgesic Applications
Compounds with an indole moiety have been found to possess anti-inflammatory and analgesic activities . The benzamide segment of the compound could be explored for its potential to act on inflammatory pathways, offering insights into the development of new pain management therapies.
Anticancer Potential
The indole core is a common feature in many anticancer agents. The specific structure of 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide could be investigated for its ability to bind to cancer cell receptors or enzymes, potentially leading to the development of targeted cancer therapies .
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial properties. The compound’s molecular framework could be utilized to explore its efficacy against a range of bacterial and fungal pathogens, contributing to the field of antimicrobial drug discovery .
Antitubercular Activity
Given the biological activity of similar compounds, there is a possibility that 2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide could be effective against Mycobacterium tuberculosis. Research in this area could lead to novel treatments for tuberculosis .
Antidiabetic Research
The indole scaffold is also present in compounds with antidiabetic effects. Investigating the role of this compound in glucose metabolism and insulin regulation could provide valuable insights into new antidiabetic treatments .
Future Directions
The future directions in the research and development of this compound could involve exploring its potential biological activities. Given the broad range of biological activities exhibited by triazole compounds , this compound could be studied for potential applications in various therapeutic areas.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and thiazole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
For instance, imidazole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more .
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, antifungal, antiviral, and antitumor effects .
properties
IUPAC Name |
2-fluoro-N-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-21-14(19-20-16(21)23)10-5-4-6-11(9-10)18-15(22)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDQUNYKXBKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)





![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)


![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
